Tubulin polymerization-IN-56
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H22ClN3O3 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
6-(6-methyl-3-pyridinyl)-1-(3,4,5-trimethoxyphenyl)indazole;hydrochloride |
InChI |
InChI=1S/C22H21N3O3.ClH/c1-14-5-6-16(12-23-14)15-7-8-17-13-24-25(19(17)9-15)18-10-20(26-2)22(28-4)21(11-18)27-3;/h5-13H,1-4H3;1H |
InChI Key |
WDNWWTXWTVQXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC3=C(C=C2)C=NN3C4=CC(=C(C(=C4)OC)OC)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Tubulin polymerization-IN-56 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-56, also identified as compound 8l, is a potent, orally available, small molecule inhibitor of tubulin polymerization.[1] As an indazole derivative, it exerts its anti-cancer effects by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, offering a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, heterocyclic small molecule belonging to the indazole class of compounds.
Chemical Structure:
Unfortunately, the exact chemical structure of this compound (compound 8l) is not publicly available in the reviewed literature. The primary research article identifies it as a 6-methylpyridin-3-yl indazole derivative.[1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C22H22ClN3O3 | Supplier Data |
| Molecular Weight | 411.88 g/mol | Supplier Data |
| CAS Number | 2966790-98-5 | Supplier Data |
| Appearance | Solid | Supplier Data |
| Aqueous Solubility | Improved as a hydrochloride salt | [1] |
| Log P | Favorable range | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a microtubule-targeting agent by directly interfering with the dynamics of tubulin polymerization.
Mechanism of Action:
The compound binds to the colchicine binding site on the β-subunit of tubulin heterodimers.[1][2][3] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase, as the cell is unable to form a functional mitotic spindle for chromosome segregation.[1][2][3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3]
Signaling Pathway Diagram:
Caption: Mechanism of this compound.
Biological Activity and Quantitative Data
This compound demonstrates potent antiproliferative activity against a range of human cancer cell lines, including those resistant to other microtubule-targeting agents like paclitaxel.[1]
Tubulin Polymerization Inhibition:
| Compound | IC50 (μM) | Source |
| Similar Indazole Derivative (Compound 3c) | 3.39 | [2] |
| Similar Indazole Derivative (Compound 3f) | 4.77 | [2] |
Antiproliferative Activity (IC50 values in nM):
| Cell Line | Cancer Type | Compound 8l (nM) | Source |
| A549 | Lung Cancer | Low nanomolar | [1] |
| Huh-7 | Liver Cancer | Low nanomolar | [1] |
| T24 | Bladder Cancer | Low nanomolar | [1] |
| A549/Tax | Paclitaxel-resistant Lung Cancer | Low nanomolar | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of indazole-based tubulin polymerization inhibitors.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
Experimental Workflow Diagram:
Caption: Workflow for a tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin (>99%), GTP solution, general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), and the test compound (this compound) at various concentrations.[4][5]
-
Procedure:
-
Thaw tubulin and GTP on ice.
-
In a 96-well plate, add the general tubulin buffer.
-
Add the test compound at desired final concentrations.
-
Add GTP to a final concentration of 1 mM.
-
Initiate the polymerization by adding the purified tubulin.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.[5]
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression using flow cytometry.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This assay quantifies the induction of apoptosis by the compound using Annexin V and propidium iodide staining followed by flow cytometry.
Methodology:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described for the cell cycle analysis.
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis:
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in treated versus untreated control groups.
-
In Vivo Antitumor Activity
In a xenograft mouse model using HCT116 human colorectal carcinoma cells, a similar indazole derivative (compound 3f) demonstrated significant tumor growth suppression (58.9%) at an oral dose of 25 mg/kg without causing obvious weight loss in the animals.[2] this compound (compound 8l) also showed potent inhibition of tumor growth in vivo.[1]
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits tubulin polymerization by targeting the colchicine binding site. Its ability to induce cell cycle arrest and apoptosis, coupled with its in vivo efficacy and favorable pharmacological properties, makes it a strong candidate for further preclinical and clinical development in the treatment of various cancers, including those with resistance to existing therapies. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this and related indazole-based compounds.
References
- 1. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
Tubulin Polymerization-IN-56: A Microtubule Destabilizer Targeting the Colchicine Binding Site
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-56, also identified as compound 8l in specific research contexts, is a potent inhibitor of tubulin polymerization. As an indazole derivative, it exerts its biological activity by binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, leading to a cascade of cellular events including cell cycle arrest at the G2/M phase and induction of apoptosis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as a microtubule destabilizer, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated cellular pathways and experimental workflows.
Core Mechanism of Action: Microtubule Destabilization
This compound functions as a microtubule destabilizer . Unlike microtubule stabilizing agents such as paclitaxel, which promote the assembly of tubulin into stable microtubules, this compound actively inhibits the polymerization of tubulin dimers into microtubules. This inhibitory action is achieved through its binding to the colchicine site on the β-tubulin subunit. The binding of this compound to this site sterically hinders the conformational changes required for the incorporation of tubulin dimers into the growing microtubule polymer. The net effect is a shift in the cellular equilibrium towards microtubule depolymerization, leading to a loss of the microtubule network's structural integrity and function.
The disruption of microtubule dynamics has profound consequences for cellular processes that are heavily reliant on a functional cytoskeleton. Most notably, the formation and function of the mitotic spindle during cell division are critically impaired. This leads to an arrest of the cell cycle in the G2/M phase, preventing cell proliferation. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the reported inhibitory concentrations. It is important to note that discrepancies in IC50 values for tubulin polymerization exist in the literature, which may be attributable to different experimental conditions and assay formats.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound Name | Assay Type | IC50 Value | Reference Compound | Reference IC50 |
| This compound (compound 8l) | Turbidimetric Assay | 13.16 nM | Colchicine | 10.65 nM |
| This compound (compound 8l) | Fluorescence-based Assay | 2.36 µM | Nocodazole | 2.51 µM |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound Name | Cell Line | Cell Type | IC50 Value |
| This compound (compound 8l) | HepG-2 | Human Liver Cancer | 3.73 µM |
| This compound (compound 8l) | MCF-7 | Human Breast Cancer | 7.89 µM |
| This compound (compound 8l) | DU145 | Human Prostate Cancer | 6.32 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of a compound on the rate and extent of microtubule formation from purified tubulin in vitro by monitoring the change in light scattering.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound (and reference compounds) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain General Tubulin Buffer, GTP (final concentration 1 mM), and the desired concentration of this compound or vehicle control (DMSO).
-
Add purified tubulin to each well to a final concentration of 3-5 mg/mL.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
The increase in absorbance, which reflects the increase in microtubule polymer mass, is plotted against time.
-
The IC50 value is determined by measuring the inhibition of polymerization at various compound concentrations and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Induced Apoptosis
Caption: Cellular cascade initiated by this compound.
Experimental Workflow for Characterizing a Tubulin Polymerization Inhibitor
Caption: A typical experimental pipeline for evaluating tubulin inhibitors.
Conclusion
This compound is a well-characterized microtubule destabilizing agent that inhibits tubulin polymerization by binding to the colchicine site. Its potent cytotoxic effects, mediated through cell cycle arrest and apoptosis, make it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and similar classes of compounds.
In-Depth Technical Guide: The Impact of Tubulin Polymerization-IN-56 on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization-IN-56, also identified as compound 8l, is a potent, synthetic, small-molecule inhibitor of tubulin polymerization. As an indazole derivative, it exerts its biological effects by interacting with the colchicine binding site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, a critical process for cell division, intracellular transport, and maintenance of cell shape. The downstream consequences of this disruption include cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells. Furthermore, this compound has demonstrated potential in reducing cell migration and inhibiting tumor growth in vivo, marking it as a compound of interest in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the mechanism of action, cellular effects, and potential therapeutic applications of this compound.
Mechanism of Action: Interference with Microtubule Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to many cellular processes, most notably the formation of the mitotic spindle during cell division. This compound functions by directly interfering with this process.
It is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on β-tubulin. This binding prevents the tubulin dimers from polymerizing into microtubules. The lack of proper microtubule formation disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
The following diagram illustrates the proposed mechanism of action:
Cellular Effects and Therapeutic Potential
The primary cellular effect of this compound is the disruption of microtubule dynamics, leading to a cascade of events that are particularly detrimental to rapidly dividing cells, such as cancer cells.
Cell Cycle Arrest and Apoptosis
By preventing the formation of a functional mitotic spindle, this compound triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged arrest at this stage ultimately leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death.
Inhibition of Cell Migration and Tumor Growth
Microtubules are also essential for cell motility. The disruption of the microtubule network by this compound can diminish the migratory capacity of cancer cells. This has significant implications for preventing metastasis. Furthermore, the potent cytotoxic and anti-proliferative effects of this compound contribute to the significant inhibition of tumor growth observed in in vivo models.
The following workflow outlines the experimental investigation of this compound's effects:
Quantitative Data and Experimental Protocols
Currently, detailed quantitative data from primary research publications, such as IC50 values for tubulin polymerization and specific cancer cell lines, as well as comprehensive experimental protocols, are not publicly available in a consolidated format. The information presented is based on data provided by chemical suppliers and a synthesis of the general understanding of colchicine-site inhibitors. For specific experimental designs and quantitative analysis, researchers are advised to consult forthcoming primary literature or conduct independent investigations.
Conclusion
This compound is a promising small molecule with potent anti-proliferative and anti-tumor activities. Its well-defined mechanism of action, targeting a clinically validated site on tubulin, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in a broader range of cancer models. The continued investigation of this and similar indazole derivatives could lead to the development of a new generation of microtubule-targeting agents for cancer therapy.
An In-depth Technical Guide to the Cellular Targets of Tubulin Polymerization Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information on a compound designated "Tubulin polymerization-IN-56". Therefore, this guide will focus on the well-characterized class of tubulin polymerization inhibitors, using representative data and methodologies to provide a framework for understanding the cellular targets and mechanisms of action of such compounds. The principles and techniques described herein are broadly applicable to the study of novel microtubule-targeting agents.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the eukaryotic cytoskeleton. They play essential roles in a myriad of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2][3] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function.[2] Disruption of this delicate equilibrium can lead to cell cycle arrest, typically in the G2/M phase, and ultimately induce apoptosis (programmed cell death).[1][2] This makes tubulin a prime target for the development of anticancer therapeutics.[1][2][4]
Tubulin polymerization inhibitors are a class of small molecules that interfere with the assembly of microtubules.[1] They typically bind to one of three main sites on the tubulin dimer: the colchicine, vinca, or paclitaxel binding sites.[1] This guide will delve into the cellular targets and mechanisms of action of tubulin polymerization inhibitors, with a focus on those that bind to the colchicine site, a common target for this class of drugs.
Quantitative Data on Tubulin Polymerization Inhibitors
The following tables summarize representative quantitative data for well-studied tubulin polymerization inhibitors that bind to the colchicine site. This data is essential for comparing the potency and cellular effects of different compounds.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Target Site | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| Colchicine | Colchicine | 1.5 - 3.0 | [4] |
| Combretastatin A-4 | Colchicine | ~1 | [4] |
| Podophyllotoxin | Colchicine | 0.5 - 1.0 | [1] |
| Nocodazole | Colchicine | 0.1 - 0.5 | [5] |
| Plinabulin (NPI-2358) | Colchicine | Not specified | [1] |
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
| Compound | Cell Line | GI50 / IC50 (nM) | Reference |
| Combretastatin A-4 | A549 (Lung), HeLa (Cervical), MDA-MB-231 (Breast) | <10 | [4] |
| Plinabulin (NPI-2358) | Various human tumor cell lines | Not specified | [1] |
| Novel Acridane Derivative (Compound 56) | Four cancer cell lines (unspecified) | 30 (average) | [4] |
| Novel Indole-1,2,4-triazole (Compound 19) | HepG2 (Liver), HeLa (Cervical), MCF-7 (Breast), A549 (Lung) | 150 - 380 | [4] |
Signaling Pathways and Cellular Effects
Tubulin polymerization inhibitors trigger a cascade of cellular events, primarily centered around the disruption of the mitotic spindle. This leads to the activation of the spindle assembly checkpoint (SAC), G2/M cell cycle arrest, and ultimately, apoptosis.
Caption: Signaling cascade initiated by a tubulin polymerization inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of tubulin polymerization inhibitors. Below are protocols for key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[5]
Materials:
-
Purified tubulin (e.g., >99% pure bovine tubulin)[6]
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[5]
-
GTP solution (1 mM final concentration)[5]
-
Glycerol (10% final concentration)[5]
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition)[5]
-
Negative control (solvent alone)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
On ice, prepare the tubulin reaction mixture containing polymerization buffer, GTP, and glycerol.
-
Add the desired concentration of the test compound or controls to the tubulin mixture.
-
Transfer the reaction mixtures to a pre-chilled 96-well plate.
-
Place the plate in the spectrophotometer pre-heated to 37°C to initiate polymerization.[5]
-
Measure the absorbance at 340 nm every minute for 60 minutes.[5]
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by measuring the inhibition of polymerization at various compound concentrations.
Cell Viability Assay (SRB Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Trichloroacetic acid (TCA)
-
SRB solution
-
Tris-base solution
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at a wavelength of 510 nm.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct observation of the effects of a compound on the cellular microtubule network.
Principle: Cells are fixed and permeabilized, and then the microtubules are labeled with a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
Materials:
-
Cells grown on coverslips
-
Test compound
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compound for the desired time.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Experimental and Logical Workflows
The characterization of a novel tubulin polymerization inhibitor follows a logical progression of experiments.
Caption: A typical experimental workflow for inhibitor characterization.
Conclusion
Tubulin polymerization inhibitors represent a cornerstone of anticancer drug discovery. A thorough understanding of their cellular targets and mechanisms of action is paramount for the development of new and more effective therapeutics. This guide has provided a comprehensive overview of the key concepts, quantitative data, signaling pathways, and experimental protocols relevant to the study of this important class of compounds. The presented framework can be readily adapted for the investigation of novel tubulin-targeting agents, such as the prospective "this compound". Future research in this area will likely focus on overcoming challenges such as drug resistance and improving the therapeutic window of these potent antimitotic agents.[1]
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Emergence of T115: A Novel Tubulin Polymerization Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including mitosis and intracellular transport. Their dynamic nature makes them a prime target for anticancer drug development. Tubulin polymerization inhibitors disrupt microtubule formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of a potent, novel tubulin polymerization inhibitor, 1-methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-4-yl)-1H-indole, herein referred to as T115. This document details its mechanism of action, summarizes its efficacy in various cancer cell lines, provides comprehensive experimental protocols for its study, and visualizes its cellular impact through signaling pathway and workflow diagrams.
Core Mechanism of Action
T115 exerts its anticancer effects by directly interfering with microtubule dynamics. It functions as a microtubule destabilizing agent by inhibiting the polymerization of tubulin heterodimers.[1] T115 binds to the colchicine binding site on β-tubulin, which prevents the formation of microtubules.[1][2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[1] A key advantage of T115 is its efficacy in multidrug-resistant (MDR) cancer cell lines, suggesting it is not a substrate for common efflux pumps like P-glycoprotein (P-gp).[1][2]
Quantitative Efficacy of T115 in Cancer Cell Lines
The cytotoxic and anti-proliferative activity of T115 has been evaluated across a range of human cancer cell lines, including those with multidrug resistance. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in the nanomolar range.
Table 1: IC50 Values of T115 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | 10 - 40 (for cell cycle arrest) | [1] |
| MCF-7 | Breast Cancer | Not specified, but effective | [1] |
| HT-29 | Colorectal Cancer | Not specified, but effective in xenograft | [1][2] |
| PC-3 | Prostate Cancer | Not specified, but effective in xenograft | [1][2] |
| Various MDR cell lines | Multiple | Low nanomolar range | [1] |
| HCT 116 | Colon Carcinoma | < 250 | [3] |
| HCT-15 | Colon Adenocarcinoma (MDR) | < 250 | [3] |
Table 2: Effect of T115 on Cell Cycle Distribution in HeLa Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Vehicle Control | Not specified | Not specified | 13 | [1] |
| T115 (10 nM) | Not specified | Not specified | Not specified | [1] |
| T115 (20 nM) | Not specified | Not specified | Not specified | [1] |
| T115 (40 nM) | Not specified | Not specified | 78 | [1] |
Signaling Pathway and Cellular Effects
T115's primary effect on microtubule dynamics triggers a cascade of cellular events, culminating in apoptosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest, coupled with the inability to properly segregate chromosomes, ultimately initiates the intrinsic apoptotic pathway.
Caption: T115 signaling pathway leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of T115 on cancer cell lines.
Tubulin Polymerization Assay
This assay measures the effect of T115 on the in vitro polymerization of purified tubulin.
-
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP solution
-
T115 stock solution (in DMSO)
-
Colchicine or Combretastatin A-4 (CA-4) as a positive control
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
-
-
Procedure:
-
Prepare dilutions of T115 and control compounds in polymerization buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
On ice, add tubulin to each well of a pre-chilled 96-well plate.
-
Add the T115 dilutions or controls to the respective wells.
-
Incubate the plate at 37°C for a few minutes to equilibrate.
-
Initiate the polymerization by adding a GTP solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to visualize the polymerization kinetics. The IC50 value for polymerization inhibition can be calculated from the dose-response curve.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of T115 on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
T115 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of T115 in complete medium.
-
Replace the medium in the wells with the T115 dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with T115.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
T115 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of T115 (e.g., 10, 20, 40 nM) for 24 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence Staining of Microtubules
This technique visualizes the effect of T115 on the microtubule network within cells.
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Glass coverslips
-
Complete cell culture medium
-
T115 stock solution (in DMSO)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with T115 at desired concentrations for 24 hours.
-
Fix the cells with PFA, followed by permeabilization with Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Experimental and Logical Workflows
The characterization of a novel tubulin inhibitor like T115 follows a logical progression from in vitro biochemical assays to cell-based assays.
Caption: A typical experimental workflow for T115 characterization.
Conclusion
T115 represents a promising new agent in the class of tubulin polymerization inhibitors. Its potent cytotoxic activity against a broad range of cancer cell lines, including those with multidrug resistance, highlights its potential for further preclinical and clinical development. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers to investigate T115 and other novel microtubule-targeting agents. The continued exploration of such compounds is crucial in the ongoing effort to develop more effective and targeted cancer therapies.
References
In-depth Technical Guide: Early Research on Tubulin Polymerization-IN-56
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulin polymerization is a cornerstone of cellular division, making it a prime target for anticancer drug development. Disrupting the dynamic equilibrium of microtubule formation and degradation can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells. A vast array of compounds, both natural and synthetic, have been investigated for their ability to modulate tubulin polymerization. This document provides a technical overview of the early research and foundational principles relevant to the study of novel tubulin polymerization inhibitors, with a conceptual focus on a representative agent, designated here as Tubulin Polymerization-IN-56. Due to the limited publicly available data specifically on "this compound," this guide synthesizes information from analogous small molecule inhibitors that target the colchicine binding site on β-tubulin, providing a framework for understanding the potential mechanism, experimental evaluation, and relevant signaling pathways.
The Core Mechanism: Targeting Microtubule Dynamics
Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers.[1][2] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1][2] Small molecules that interfere with this process are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[3]
Tubulin polymerization inhibitors, the focus of this guide, fall into the latter category. These agents bind to tubulin subunits, preventing their incorporation into microtubules and shifting the equilibrium towards depolymerization.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.[2]
Signaling Pathway for Tubulin Polymerization Inhibition
The binding of an inhibitor to tubulin triggers a series of events that disrupt the cell cycle and can lead to apoptosis. The diagram below illustrates this generalized signaling cascade.
Caption: Generalized signaling pathway of a tubulin polymerization inhibitor.
Quantitative Data on Analogous Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes typical data points obtained for other small molecule inhibitors that target the colchicine binding site on tubulin. This provides a reference for the expected potency and cellular effects.
| Compound Class | Target Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Colchicine Binding Inhibition (%) | Reference |
| Triazolopyrimidine | HeLa | 30 - 43 nM | 0.45 µM | 72% | [4] |
| Triazolopyrimidine | A549 | 160 - 240 nM | - | - | [4] |
| Triazolopyrimidine | HT-29 | 67 - 160 nM | - | - | [4] |
| Pyrazole Hybrid | SGC-7901 | 5 - 52 nM | 2.1 µM | - | [5] |
| Pyrazole Hybrid | A549 | 5 - 52 nM | - | - | [5] |
| Pyrazole Hybrid | HT-1080 | 5 - 52 nM | - | - | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.
Protocol:
-
Reagents:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Colchicine, Combretastatin A-4)
-
Vehicle control (DMSO)
-
-
Procedure:
-
On ice, add GTB to a 96-well plate.
-
Add the test compound, positive control, or vehicle control to the appropriate wells.
-
Add purified tubulin to each well to a final concentration of 3 mg/mL.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time. A decrease in the rate and extent of absorbance increase in the presence of the test compound indicates inhibition of tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Cell-Based Immunofluorescence Assay for Microtubule Network Integrity
This assay visualizes the effect of the inhibitor on the microtubule network within cells.
Principle: Immunofluorescence staining using an anti-α-tubulin antibody allows for the visualization of the microtubule cytoskeleton. Disruption of the network is indicative of a tubulin-targeting agent.
Protocol:
-
Cell Culture:
-
Seed human cancer cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound, a positive control (e.g., colchicine), and a vehicle control for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Observe the morphology of the microtubule network. In untreated cells, a fine, filamentous network should be visible. In treated cells, look for signs of microtubule depolymerization, such as a diffuse cytoplasmic signal and loss of filamentous structures.
-
Experimental Workflow for Characterizing a Novel Tubulin Inhibitor
The following diagram outlines a typical workflow for the initial characterization of a potential tubulin polymerization inhibitor.
Caption: A standard experimental workflow for the initial evaluation of a novel tubulin polymerization inhibitor.
Conclusion and Future Directions
The inhibition of tubulin polymerization remains a clinically validated and highly promising strategy for the development of new anticancer therapeutics. While the specific compound "this compound" requires further public disclosure of its research data for a detailed analysis, the principles and experimental methodologies outlined in this guide provide a robust framework for its evaluation. Future research in this area will likely focus on the development of inhibitors with improved pharmacological properties, such as enhanced bioavailability, reduced toxicity, and the ability to overcome mechanisms of drug resistance. The continued exploration of novel chemical scaffolds and a deeper understanding of the intricate regulation of microtubule dynamics will undoubtedly pave the way for the next generation of tubulin-targeting anticancer agents.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 5. mdpi.com [mdpi.com]
In Vitro Characterization of Tubulin Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a novel tubulin polymerization inhibitor, designated IN-56. The document outlines the core methodologies, data interpretation, and visualization of experimental workflows crucial for the preclinical assessment of compounds targeting microtubule dynamics.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drug development.[1][2] Compounds that interfere with tubulin polymerization can arrest cells in mitosis, ultimately leading to apoptosis.[1] IN-56 is a novel small molecule inhibitor designed to disrupt microtubule dynamics by inhibiting tubulin polymerization. This guide details the in vitro assays performed to elucidate its mechanism of action and quantify its potency.
Quantitative Data Summary
The inhibitory activity of IN-56 on tubulin polymerization and its cytotoxic effects on cancer cell lines are summarized below. This data is essential for comparing its potency with standard reference compounds.
| Assay Type | Parameter | IN-56 | Colchicine (Reference) | Vinblastine (Reference) |
| Biochemical Assay | ||||
| Tubulin Polymerization Inhibition | IC50 (µM) | [Insert Value] | ~1[3] | [Insert Value] |
| Colchicine Binding Assay | Ki (µM) | [Insert Value] | - | - |
| Cell-Based Assays | ||||
| Cell Viability (HeLa cells) | GI50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Cell Cycle Analysis (HeLa cells) | % G2/M Arrest at GI50 | [Insert Value] | [Insert Value] | [Insert Value] |
Note: Values for IN-56 are hypothetical and would be determined through the experimental protocols outlined in this guide. Reference values are approximate and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for characterizing tubulin-targeting agents.[3][4][5][6]
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of IN-56 on the polymerization of purified tubulin by monitoring the change in light scattering as microtubules form.[3][4]
Materials:
-
Purified porcine or bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 5% glycerol)[3]
-
GTP (1.0 mM final concentration)[3]
-
IN-56 (in DMSO)
-
Reference compounds (Colchicine, Vinblastine in DMSO)
-
96-well, half-area, clear bottom plates[3]
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare a reaction mixture containing tubulin (final concentration 40 µM) in G-PEM buffer.[3]
-
Add varying concentrations of IN-56 or reference compounds to the reaction mixture. A DMSO control is run in parallel.[3]
-
Add GTP to the reaction mixture to a final concentration of 1.0 mM.[3]
-
Transfer 100 µL of the final reaction mixture to each well of a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.[4]
-
Measure the absorbance at 350 nm every minute for 60 minutes.[3][7]
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Colchicine Binding Site Competition Assay
This assay determines if IN-56 binds to the colchicine-binding site on β-tubulin.
Materials:
-
Purified tubulin
-
[³H]-Colchicine
-
IN-56
-
DEAE-cellulose filter discs
-
Scintillation fluid and counter
Procedure:
-
Incubate purified tubulin with a constant concentration of [³H]-colchicine and varying concentrations of IN-56 at 37°C for 1 hour.
-
Filter the reaction mixture through DEAE-cellulose filter discs to separate protein-bound and free [³H]-colchicine.
-
Wash the filters with buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The displacement of [³H]-colchicine by IN-56 indicates competitive binding. The Ki value is determined from the competition curve.
Cell Viability Assay (MTT or Sulforhodamine B)
This assay assesses the cytotoxic effect of IN-56 on cancer cells.
Materials:
-
HeLa cells (or other cancer cell lines)
-
Complete cell culture medium
-
IN-56 (in DMSO)
-
MTT reagent or Sulforhodamine B (SRB)
-
96-well cell culture plates
Procedure:
-
Seed HeLa cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of IN-56 for 72 hours.
-
After the incubation period, perform either the MTT or SRB assay according to the manufacturer's protocol to determine cell viability.
-
Measure the absorbance at the appropriate wavelength.
-
The GI50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Cell Cycle Analysis
This assay determines the effect of IN-56 on cell cycle progression.
Materials:
-
HeLa cells
-
IN-56
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat HeLa cells with IN-56 at its GI50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution containing RNase.
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in the G2/M phase of the cell cycle is quantified. An increase in the G2/M population is indicative of mitotic arrest.
Visualizations
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for a tubulin polymerization inhibitor like IN-56 and the general workflows for the key in vitro assays.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benthamopenarchives.com [benthamopenarchives.com]
- 7. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Tubulin Polymerization-IN-56
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-56 is a potent, cell-permeable indazole derivative that functions as a tubulin polymerization inhibitor. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells. Furthermore, this compound has been shown to diminish cell migration and inhibit tumor growth in vivo, making it a promising candidate for cancer therapeutic development. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its effects on cancer cells.
Chemical Properties and Stock Solution Preparation
| Property | Value |
| CAS Number | 2966790-98-5 |
| Molecular Formula | C₂₄H₂₃N₅O₂ |
| Molecular Weight | 413.47 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solution
-
Solvent Selection : Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
-
Concentration : Prepare a high-concentration stock solution, for example, at 10 mM or 20 mM, to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration in the culture should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Procedure :
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its biological effects by directly interfering with the dynamics of microtubules.
Figure 1: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of a closely related indazole derivative, compound 8l, which shares the same core mechanism of action as this compound and can be used as a strong reference for experimental design.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| Compound 8l | ~11.59 - 13.16 |
| Colchicine (Reference) | ~10.65 |
Table 2: In Vitro Antiproliferative Activity (IC₅₀/GI₅₀ Values)
| Cell Line | Cancer Type | IC₅₀/GI₅₀ (nM) |
| A549 | Lung Cancer | Low nanomolar range |
| Huh-7 | Liver Cancer | Low nanomolar range |
| T24 | Bladder Cancer | Low nanomolar range |
| A549/Tax | Taxol-Resistant Lung Cancer | Low nanomolar range |
| MCF-7 | Breast Cancer | 7.89 µM |
| HepG-2 | Liver Cancer | 3.73 µM |
Note: The low nanomolar efficacy for A549, Huh-7, and T24 cell lines is based on qualitative descriptions from research articles. Specific numerical values should be determined empirically for this compound.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific cell lines and experimental conditions.
Experimental Workflow Overview
Figure 2: General experimental workflow.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to analyze the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to detect the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Centrifuge at 300 x g for 5 minutes and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Immunofluorescence Staining for Microtubule Disruption
This protocol is to visualize the effect of this compound on the cellular microtubule network.
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound stock solution
-
Microtubule-stabilizing buffer (MTSB)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in 24-well plates.
-
Treat the cells with this compound at an appropriate concentration (e.g., around the IC₅₀ value) for a short duration (e.g., 4-6 hours) to observe microtubule disruption before significant cell death occurs.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed MTSB.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes at room temperature.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Compare the treated cells to the vehicle control to observe any disruption or depolymerization of the microtubule network.
-
Disclaimer
The provided protocols and concentration ranges are intended as a guide. Optimal conditions, including cell density, compound concentrations, and incubation times, should be determined empirically for each specific cell line and experimental setup. The quantitative data presented is based on a closely related compound and should be used for initial experimental design, with the understanding that values for this compound may differ.
Troubleshooting & Optimization
Technical Support Center: Tubulin Polymerization-IN-56
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tubulin polymerization-IN-56. The information is designed to address specific issues that may be encountered during experiments.
FAQs
1. What is this compound and what is its mechanism of action?
This compound (also known as compound 8l) is a potent, cell-permeable inhibitor of tubulin polymerization[1][2][3]. It is an indazole derivative that binds to the colchicine site on β-tubulin[1][2][3]. This interaction prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton[4][5]. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death)[3][6]. This compound has also been observed to reduce cell migration and inhibit tumor growth in vivo[6].
2. What are the known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. However, as a colchicine-site inhibitor, it is important to consider potential class-wide off-target effects. For example, some microtubule-targeting agents have been associated with neurotoxicity[7]. It is also known that structural optimization of tubulin inhibitors can sometimes lead to unforeseen off-target effects, resulting in toxicity[8]. Researchers should, therefore, carefully evaluate the effects of this compound in their specific experimental models and consider performing selectivity profiling, for instance, against a panel of kinases, to identify any potential off-target activities. A rapid change in cell morphology upon treatment may also be an indicator of off-target effects on the cytoskeleton[9].
3. In which solvent should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to keep the final DMSO concentration low (usually below 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.
4. What are the expected phenotypic effects of this compound in cell culture?
Treatment of cultured cells with this compound is expected to result in a disruption of the microtubule network. This can be visualized using immunofluorescence microscopy as a loss of the filamentous microtubule structure[7]. Consequently, cells are expected to arrest in the G2/M phase of the cell cycle, leading to an accumulation of rounded, mitotic cells[7]. Prolonged exposure typically induces apoptosis[3].
Troubleshooting Guides
In Vitro Tubulin Polymerization Assay
| Problem | Possible Cause | Solution |
| High background signal in no-tubulin control | Compound precipitation or aggregation. | Centrifuge the compound solution before adding it to the assay plate. Test the compound in the assay buffer without tubulin to check for precipitation. |
| Inconsistent results between replicates | Pipetting errors or air bubbles in the wells[7]. | Use calibrated pipettes and reverse pipetting for viscous solutions. Be careful not to introduce air bubbles when adding reagents to the plate. |
| No inhibition of tubulin polymerization observed | Incorrect compound concentration or inactive compound. | Verify the concentration of the compound stock solution. Test a fresh aliquot of the compound. Include a known tubulin polymerization inhibitor (e.g., colchicine or nocodazole) as a positive control. |
| Unexpected enhancement of polymerization | Compound may have a different mechanism of action (e.g., microtubule stabilization). | Review the literature for similar compounds. Consider performing a microtubule depolymerization assay to investigate stabilizing effects. |
Cell-Based Assays
| Problem | Possible Cause | Solution |
| High cytotoxicity in control cells | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). Run a vehicle control with the same DMSO concentration as the highest compound concentration. |
| No effect on cell viability or cell cycle | Compound is not cell-permeable or is being actively transported out of the cells. | Perform a cellular uptake assay to determine if the compound is entering the cells. Use cell lines that do not overexpress efflux pumps like P-glycoprotein. |
| Difficulty in visualizing microtubule disruption by immunofluorescence | Suboptimal antibody concentration or fixation/permeabilization protocol. | Titrate the primary and secondary antibodies to determine the optimal concentrations. Test different fixation methods (e.g., methanol vs. formaldehyde) and permeabilization agents (e.g., Triton X-100 vs. saponin). |
| Cell morphology changes do not correlate with cell death | Possible off-target effects or induction of senescence. | Investigate markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) and senescence (e.g., β-galactosidase staining). Perform a broader selectivity screen to identify potential off-targets[8][9]. |
Quantitative Data
The following tables present hypothetical, yet representative, data for a potent colchicine-site tubulin polymerization inhibitor like this compound, based on typical values reported for this class of compounds.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value |
| Tubulin Polymerization | IC₅₀ | 1.5 µM |
| Colchicine Binding | Kᵢ | 0.8 µM |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 15 |
| A549 | Lung Cancer | 25 |
| MCF-7 | Breast Cancer | 18 |
| HCT116 | Colon Cancer | 12 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is adapted from standard commercially available kits[7].
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound stock solution (10 mM in DMSO)
-
96-well, half-area, clear-bottom plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer. Also prepare a vehicle control (DMSO) and a positive control (e.g., 10 µM nocodazole).
-
In a pre-chilled 96-well plate on ice, add the diluted compounds or controls.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time to generate polymerization curves. The IC₅₀ value can be determined by plotting the rate of polymerization against the compound concentration.
Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol provides a general method for visualizing the effects of this compound on the microtubule network.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with either -20°C methanol for 10 minutes or 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Tubulin inhibitor identification by bioactive conformation alignment pharmacophore-guided virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tubulin Polymerization-IN-56 for G2/M Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Tubulin Polymerization-IN-56 for inducing G2/M cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an indazole derivative that functions as a potent inhibitor of tubulin polymerization.[1] It acts by targeting the colchicine-binding site on β-tubulin, a critical component of microtubules.[1][2] Microtubules are essential for the formation of the mitotic spindle during cell division.[2][3] By inhibiting tubulin polymerization, this compound disrupts the dynamic assembly and disassembly of microtubules, which in turn prevents the formation of a functional mitotic spindle.[3] This disruption activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M phase and can subsequently induce apoptosis (programmed cell death).[1][4]
Q2: What is the expected outcome of successful G2/M arrest using this compound?
Successful induction of G2/M arrest will result in a significant increase in the population of cells with a 4N DNA content, as determined by flow cytometry. Morphologically, you may observe an increase in rounded-up cells, characteristic of mitotic cells. Immunofluorescence staining will show a disorganized microtubule network and aberrant mitotic spindles. Western blot analysis should reveal an accumulation of G2/M phase-specific proteins, such as Cyclin B1.
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell line-dependent and must be determined empirically. A dose-response experiment is recommended.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for optimizing this compound concentration.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time can vary between cell lines. A typical starting point is 16-24 hours. A time-course experiment (e.g., 8, 16, 24, 48 hours) using the optimal concentration determined from your dose-response experiment is recommended to identify the time point of maximal G2/M arrest.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low percentage of cells in G2/M | Concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Incubation time is too short. | Perform a time-course experiment to find the optimal incubation period. | |
| Cell density is too high. | High cell density can lead to contact inhibition, causing cells to exit the cell cycle. Ensure cells are seeded at a density that allows for logarithmic growth during the experiment. | |
| Compound instability. | Ensure proper storage of this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| High levels of cell death/apoptosis | Concentration of this compound is too high. | Lower the concentration. The goal is to arrest cells in G2/M, not to induce widespread immediate apoptosis. |
| Incubation time is too long. | Prolonged mitotic arrest can lead to mitotic catastrophe and subsequent cell death. Reduce the incubation time. | |
| Cell line is highly sensitive. | Some cell lines are more sensitive to tubulin inhibitors. Use a lower concentration range in your optimization experiments. | |
| No change in the cell cycle profile | Compound is inactive. | Verify the quality and handling of the compound. Test a positive control tubulin inhibitor (e.g., nocodazole or paclitaxel) to ensure the experimental setup is working. |
| Cell line is resistant. | Some cancer cell lines may have mutations in tubulin or express drug efflux pumps (e.g., P-glycoprotein) that confer resistance. | |
| Cells appear to arrest in G1 | Off-target effects at high concentrations. | Some microtubule-depolymerizing agents can induce a p53-independent G1 arrest at high concentrations in certain cell lines.[5][6] Lower the concentration of this compound. |
Data Presentation
Table 1: Example Dose-Response of a Hypothetical Cell Line to this compound (24-hour treatment)
| Concentration (nM) | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| 0 (Vehicle) | 60.5 | 25.2 | 14.3 | 2.1 |
| 10 | 55.1 | 23.8 | 21.1 | 2.5 |
| 50 | 40.2 | 15.5 | 44.3 | 3.8 |
| 100 | 25.7 | 10.1 | 64.2 | 5.4 |
| 500 | 15.3 | 5.8 | 70.1 | 8.8 |
| 1000 | 12.1 | 4.2 | 65.5 | 18.2 |
Table 2: Example Time-Course of a Hypothetical Cell Line with 100 nM this compound
| Incubation Time (hours) | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |
| 0 | 60.5 | 25.2 | 14.3 | 2.1 |
| 8 | 45.3 | 20.1 | 34.6 | 2.9 |
| 16 | 30.1 | 12.5 | 57.4 | 4.5 |
| 24 | 25.7 | 10.1 | 64.2 | 5.4 |
| 48 | 28.9 | 8.5 | 45.1 | 17.5 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Treatment: After 24 hours, treat cells with the desired concentrations of this compound or vehicle control.
-
Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature before analyzing on a flow cytometer.
Protocol 2: Immunofluorescence Staining of Microtubules
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate.
-
Treatment: After 24 hours, treat with this compound or vehicle control.
-
Fixation: After incubation, wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Protocol 3: Western Blotting for Cyclin B1
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin B1 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Signaling Pathway and Logical Relationships
Signaling Pathway of this compound Induced G2/M Arrest
Caption: Mechanism of this compound leading to G2/M arrest.
Troubleshooting Logic for Low G2/M Arrest
Caption: Decision tree for troubleshooting low G2/M arrest.
References
- 1. biorbyt.com [biorbyt.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Novel Tubulin Polymerization Inhibitors
Disclaimer: The specific compound "Tubulin polymerization-IN-56" was not identified in publicly available literature. This guide provides general information, protocols, and troubleshooting advice applicable to novel tubulin polymerization inhibitors based on existing research in the field.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for tubulin polymerization inhibitors?
A1: Tubulin polymerization inhibitors interfere with the dynamics of microtubules, which are essential components of the cytoskeleton.[1][2] These microtubules are polymers of α and β-tubulin subunits.[2] Inhibitors can act by either preventing the polymerization of tubulin into microtubules or by promoting their depolymerization.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[1][4][5]
Q2: Why is it important to assess the cytotoxicity of a tubulin polymerization inhibitor in normal cells?
A2: While the primary target of anti-cancer therapies is cancer cells, it is crucial to evaluate the toxicity of these compounds in normal, healthy cells. This helps to determine the therapeutic window of the drug – the concentration range at which it is effective against cancer cells while having minimal harmful effects on normal tissues.[6] High cytotoxicity in normal cells can lead to severe side effects in a clinical setting.[4]
Q3: My tubulin polymerization inhibitor shows high cytotoxicity in normal cells. What could be the reason?
A3: High cytotoxicity in normal cells can be due to several factors. The inhibitor might have off-target effects, meaning it interacts with other cellular components besides tubulin.[6] Additionally, some normal cells, particularly those that are rapidly dividing, can be sensitive to agents that disrupt the cell cycle. The concentration of the inhibitor used may also be too high. It is important to perform dose-response experiments to determine the IC50 value (the concentration that inhibits 50% of cell growth) in both normal and cancer cell lines to assess selectivity.[6]
Q4: How can I troubleshoot a failed in vitro tubulin polymerization assay?
A4: If your in vitro tubulin polymerization assay is not working as expected, consider the following:
-
Reagent Quality: Ensure that the purified tubulin is of high quality (>99% pure) and has been stored correctly, typically at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][7] The GTP solution should also be freshly prepared.
-
Buffer Conditions: The polymerization buffer (e.g., G-PEM buffer) composition, including pH and ionic strength, is critical for tubulin assembly.[3]
-
Compound Solubility: Your test compound must be fully dissolved in the assay buffer. If using a solvent like DMSO, ensure the final concentration is low (typically ≤1%) as high concentrations can interfere with the assay.[7]
-
Plate Reader Settings: The absorbance should be read at 340-350 nm at 37°C, with readings taken at regular intervals.[3][4]
-
Positive and Negative Controls: Always include a positive control (e.g., paclitaxel for polymerization promotion, or colchicine/nocodazole for inhibition) and a negative control (vehicle only) to validate the assay.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Compound precipitation at high concentrations. | Visually inspect the wells for precipitate. If present, consider using a different solvent or lowering the maximum concentration. | |
| No tubulin polymerization observed in the in vitro assay (including the negative control) | Inactive tubulin. | Use a fresh aliquot of purified tubulin. |
| Incorrect buffer composition or pH. | Prepare fresh buffer and verify the pH. | |
| Insufficient GTP concentration. | Ensure the final GTP concentration is adequate (typically 1 mM).[1] | |
| Unexpected tubulin precipitation in the in vitro assay | Compound-induced aggregation. | At the end of the assay, cool the plate on ice for 20 minutes to depolymerize the microtubules. A significant remaining signal may indicate precipitation.[7] |
| High concentration of the test compound. | Test a wider range of lower concentrations. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known tubulin polymerization inhibitors in various normal cell lines. This data can be used as a reference for comparing the cytotoxicity of novel compounds.
| Compound | Normal Cell Line | IC50 (µM) | Reference |
| Nocodazole | RPE-1 (retinal pigment epithelial) | ~5 | [3] |
| Colchicine | RPE-1 (retinal pigment epithelial) | ~1 | [3] |
| Vinblastine | RPE-1 (retinal pigment epithelial) | ~1 | [3] |
| Compound 4c | Normal human cells | Non-toxic at tested concentrations | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for determining the cytotoxicity of a tubulin polymerization inhibitor in normal cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Normal human cell line (e.g., RPE-1, human skin fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
Tubulin polymerization inhibitor (test compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using a suitable software package.
-
In Vitro Tubulin Polymerization Assay
This protocol describes a general method for assessing the effect of a compound on tubulin polymerization in vitro.[1][3][4]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compound
-
Positive and negative controls (e.g., paclitaxel, colchicine, vehicle)
-
96-well plate (UV-transparent)
-
Temperature-controlled spectrophotometer (plate reader)
Procedure:
-
Preparation:
-
Thaw the purified tubulin on ice.
-
Prepare dilutions of the test compound and controls in G-PEM buffer.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the test compound dilutions.
-
Add the tubulin solution to each well to a final concentration of 3 mg/mL.[1] The final volume should be consistent across all wells.
-
-
Initiation of Polymerization:
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Measurement:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[4]
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Compare the curves of the test compound to the positive and negative controls to determine if it inhibits or enhances tubulin polymerization.
-
The IC50 for inhibition can be calculated by plotting the rate of polymerization or the final absorbance against the compound concentration.
-
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of a tubulin polymerization inhibitor.
Caption: Mechanism of action of tubulin polymerization inhibitors leading to apoptosis.
References
- 1. Cytotoxic, tubulin-interfering and proapoptotic activities of 4′-methylthio-trans-stilbene derivatives, analogues of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors increase tubulin polymerization and stabilization in tissue culture cells: A possible mechanism contributing to peripheral neuropathy and cellular toxicity following proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Inconsistent results with Tubulin polymerization-IN-56 tubulin assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with tubulin polymerization assays, with a focus on the hypothetical compound Tubulin Polymerization-IN-56.
Troubleshooting Guide
Inconsistent or Non-Reproducible Assay Results
Question: My results with the this compound assay are inconsistent between experiments. What are the potential causes and solutions?
Answer: Inconsistent results in tubulin polymerization assays can stem from several factors, from reagent handling to experimental setup. Below is a systematic guide to troubleshoot these issues.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Tubulin Quality and Handling | Proper Storage: Store tubulin stock solutions at -80°C or in liquid nitrogen for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to protein aggregation and loss of activity.[1] Clarify Tubulin Solution: If the tubulin solution has been accidentally thawed and refrozen or stored improperly, centrifuge it at high speed (e.g., ~140,000 x g) for 10 minutes at 4°C to remove any precipitated, inactive tubulin. Use the supernatant for your assay, but be aware that the tubulin concentration may be lower.[1] |
| Test Compound Issues | Solubility: Ensure your test compound, "this compound," is fully dissolved in the assay buffer. Compound precipitation can cause light scattering, mimicking microtubule assembly and leading to false-positive results.[1] Visually inspect the solution for any precipitate. DMSO Concentration: If your compound is dissolved in DMSO, ensure the final concentration in the assay does not exceed the recommended limit (typically 1-2%). High concentrations of DMSO can interfere with tubulin polymerization.[1] Pre-dilute the compound in the assay buffer to minimize the final DMSO concentration. |
| Assay Buffer and Reagents | GTP Integrity: GTP is essential for tubulin polymerization. Ensure your GTP stock is fresh and has been stored correctly. Prepare the final assay buffer with GTP just before the experiment. Buffer Composition: The composition of the polymerization buffer (e.g., PIPES, MES) can significantly influence the polymerization kinetics.[2][3] Ensure consistency in buffer preparation between experiments. |
| Experimental Technique | Pipetting Accuracy: Inaccurate pipetting can lead to significant variability, especially in 96-well plate formats. Use calibrated pipettes and be mindful of avoiding air bubbles. Running replicates (duplicates or triplicates) can help identify and mitigate pipetting errors.[1] Temperature Control: Tubulin polymerization is highly temperature-dependent. Pre-warm the plate reader to the assay temperature (typically 37°C) before starting the measurement. Ensure consistent temperature control throughout the experiment. |
| Data Interpretation | Distinguishing Polymerization from Precipitation: Some compounds may cause tubulin to precipitate rather than form microtubules. To differentiate, at the end of the assay, cool the plate on ice for about 20 minutes. True microtubules will depolymerize, leading to a decrease in signal, while precipitated protein will not.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for compounds that affect tubulin polymerization?
A1: Tubulin-targeting agents typically work by one of two primary mechanisms:
-
Microtubule Destabilizers (Inhibitors): These compounds, which include classes like vinca alkaloids and colchicine site binders, prevent the polymerization of tubulin dimers into microtubules.[4][5] They can bind to tubulin subunits and induce a conformation that is not conducive to assembly, leading to cell cycle arrest and apoptosis.[4]
-
Microtubule Stabilizers (Promoters): This class of compounds, exemplified by taxanes, binds to polymerized microtubules and stabilizes them, preventing depolymerization.[6] This disruption of the dynamic instability of microtubules also leads to mitotic arrest and cell death.
Q2: My negative control (no compound) shows a flat line or very low signal. What does this indicate?
A2: A lack of polymerization in the control sample often points to a problem with the tubulin itself or the assay conditions. This could be due to inactive tubulin (due to improper storage or handling), absence or degradation of GTP, or incorrect buffer composition.[1]
Q3: My test compound, this compound, shows an immediate and rapid increase in signal that doesn't plateau. What could be happening?
A3: This pattern is often indicative of compound precipitation or non-specific protein aggregation rather than true microtubule polymerization.[1] The particles in suspension will scatter light, leading to a high absorbance reading. To confirm this, perform the cold depolymerization test described in the troubleshooting guide.
Q4: What are the differences between absorbance-based and fluorescence-based tubulin polymerization assays?
A4: Both methods monitor microtubule formation but use different detection principles.
| Assay Type | Principle | Advantages | Considerations |
| Absorbance (Turbidity) | Measures the increase in light scattering at 340-350 nm as tubulin polymerizes into microtubules.[2][3] | Simple, widely used, does not require fluorescent labels. | Can be prone to interference from compound precipitation or air bubbles.[1][2] |
| Fluorescence | Utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[7][8] | Generally more sensitive and less susceptible to interference from colored compounds. Can be more cost-effective for high-throughput screening due to lower tubulin requirements.[7][8] | Requires a fluorescence plate reader. The fluorescent reporter itself could potentially interact with test compounds. |
Q5: How should I set up my controls for a tubulin polymerization assay?
A5: Proper controls are critical for interpreting your results. At a minimum, you should include:
-
Negative Control (Vehicle): Contains all assay components except the test compound (e.g., tubulin, GTP, buffer, and the vehicle like DMSO). This shows the baseline polymerization.
-
Positive Control (Inhibitor): A known inhibitor of tubulin polymerization (e.g., Nocodazole or Vinblastine). This should show a significant reduction in polymerization compared to the negative control.[1][7]
-
Positive Control (Promoter): A known promoter of tubulin polymerization (e.g., Paclitaxel). This should show an enhancement of polymerization, often with a reduced lag phase.[1][7]
Experimental Protocols
Standard Tubulin Polymerization Assay (Absorbance-Based)
This protocol is a general guideline and may need optimization for specific compounds or experimental goals.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM stock)
-
Glycerol (optional, as a polymerization enhancer)
-
Test compound (this compound) and control compounds (e.g., Paclitaxel, Nocodazole)
-
96-well clear, flat-bottom plates
-
Temperature-controlled spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of ~4-5 mg/mL. Keep on ice at all times.
-
Prepare a 10 mM GTP working solution in buffer.
-
Prepare serial dilutions of your test compound and controls in the assay buffer. Ensure the final DMSO concentration is below the recommended threshold.
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add your test compounds and controls.
-
Prepare the tubulin polymerization mix. For a final volume of 100 µL per well, this might consist of:
-
~80 µL of tubulin solution (~3 mg/mL final concentration)
-
1 µL of 10 mM GTP (100 µM final concentration)
-
10 µL of your diluted compound/control
-
Buffer to make up the final volume.
-
-
Gently mix by pipetting, avoiding bubbles.
-
-
Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD) versus time.
-
Analyze the polymerization curves by comparing the lag time, polymerization rate (slope of the linear phase), and the maximum polymer mass (plateau OD) between your test compound and controls.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent tubulin assay results.
Caption: Mechanism of tubulin polymerization and drug intervention.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce background in Tubulin polymerization-IN-56 immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals reduce background in immunofluorescence (IF) experiments involving Tubulin polymerization-IN-56.
Troubleshooting Guide
High background fluorescence can obscure the specific signal from your target protein, leading to inaccurate results. This guide provides a systematic approach to identifying and resolving common causes of high background in immunofluorescence experiments with this compound.
Question: I am observing high background fluorescence in my immunofluorescence experiment with this compound. What are the potential causes and how can I resolve them?
Answer:
High background can originate from several steps in the immunofluorescence protocol. Below is a breakdown of potential causes and their solutions, starting from the most common culprits.
1. Antibody Concentrations and Incubation Conditions:
-
Problem: Primary or secondary antibody concentrations are too high, leading to non-specific binding.[1][2][3][4]
-
Solution:
-
Titrate your antibodies: Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[5][6][7][8] A good starting point for many antibodies is a 1:100 to 1:1000 dilution.[6]
-
Optimize incubation time and temperature: Shorter incubation times at room temperature or longer incubations at 4°C can reduce non-specific binding.[5][7] Avoid prolonged incubations at higher temperatures.[1]
-
-
Problem: The secondary antibody is cross-reacting with non-target molecules.
-
Solution:
-
Use pre-adsorbed secondary antibodies: These antibodies have been passed through a column containing serum proteins from the species of your sample, reducing non-specific binding.
-
Run a secondary antibody only control: Incubate a sample with only the secondary antibody to see if it binds non-specifically.[4][9]
-
2. Blocking and Washing Steps:
-
Problem: Insufficient or ineffective blocking allows for non-specific antibody binding to the coverslip or cellular components.[1][2]
-
Solution:
-
Optimize your blocking buffer: The most common blocking buffer is Bovine Serum Albumin (BSA) at a concentration of 1-5% in your wash buffer (e.g., PBS).[5][10] For particularly high background, using normal serum from the same species as the secondary antibody was raised in (e.g., goat serum for a goat anti-mouse secondary) can be more effective.[5][10][11]
-
Increase blocking time: Extend the blocking step to 1-2 hours at room temperature.[2][12]
-
-
Problem: Inadequate washing fails to remove unbound antibodies.[1][2]
-
Solution:
3. Fixation and Permeabilization:
-
Problem: The fixation method is causing autofluorescence or altering the antigen, leading to non-specific antibody binding.[1][5]
-
Solution:
-
Choose the right fixative: Paraformaldehyde (PFA) is a common choice, but it can sometimes increase background.[5] Methanol or acetone fixation can be an alternative, but they can also affect certain epitopes. You may need to test different fixation methods.
-
Quench autofluorescence: If using a fixative like glutaraldehyde (which should generally be avoided in IF), you can treat the samples with a quenching agent like sodium borohydride.[3] For formalin-induced fluorescence, a glycine wash after fixation can help.[5]
-
-
Problem: Permeabilization is too harsh, leading to altered cell morphology and non-specific binding.
-
Solution:
-
Use a milder detergent: Triton X-100 is a common permeabilizing agent, but it can be harsh. Consider using a milder detergent like saponin or digitonin, especially for membrane-associated antigens.[10]
-
Optimize detergent concentration and incubation time: Use the lowest concentration of detergent and the shortest incubation time that still allows for antibody penetration.
-
4. Sample and Reagent Quality:
-
Problem: The cells themselves are autofluorescent.[3]
-
Solution:
-
Include an unstained control: Always examine an unstained sample under the microscope to assess the level of endogenous autofluorescence.[3]
-
Use spectral unmixing: If your microscope has this capability, it can help to separate the specific signal from the autofluorescence background.
-
Photobleaching: In some cases, pre-exposing the sample to light can reduce autofluorescence.
-
-
Problem: Reagents are old, contaminated, or were stored improperly.[1]
-
Solution:
Troubleshooting Decision Tree:
Caption: Troubleshooting flowchart for high background.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of tubulin polymerization.[5] It belongs to the indazole class of compounds and functions by binding to the colchicine site on tubulin.[5] This interaction disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death).[5]
Q2: Can this compound itself cause background fluorescence?
A2: Based on its chemical structure (an indazole derivative), it is not expected to be inherently fluorescent in the visible range typically used for immunofluorescence microscopy. However, it is always a good practice to include a control where cells are treated with this compound but are not stained with antibodies to check for any potential autofluorescence induced by the compound or its solvent.
Q3: Does treatment with this compound require modifications to a standard immunofluorescence protocol?
A3: While a standard protocol is a good starting point, the mechanism of action of this compound may necessitate some adjustments. Since it disrupts the microtubule network and can induce apoptosis, you may observe changes in cell morphology, such as cell rounding or detachment. Consider the following:
-
Cell Seeding Density: Ensure an appropriate cell density to account for potential cell loss during treatment.[6]
-
Adhesion: Using coated coverslips (e.g., with poly-L-lysine) might be necessary to improve the attachment of treated cells.
-
Fixation Timing: The timing of fixation after treatment is crucial to capture the desired cellular stage.
Q4: What are the best controls to include in my immunofluorescence experiment with this compound?
A4: A comprehensive set of controls is essential for interpreting your results accurately.
-
Positive Control: A sample known to express the target protein.
-
Negative Control: A sample known not to express the target protein, or a sample where the primary antibody is omitted.[1]
-
Unstained Control: Cells that have not been treated with any antibodies to assess autofluorescence.[3]
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to ensure the observed effects are due to the compound and not the solvent.
-
Isotype Control: A primary antibody of the same isotype and from the same host species as your specific primary antibody, but directed against an antigen not present in your sample. This helps to assess non-specific binding of the primary antibody.
Quantitative Data Summary
| Parameter | Recommended Starting Range | Key Considerations |
| Primary Antibody Dilution | 1:100 - 1:1000 | Titration is crucial for each new antibody and experimental setup.[6][8] |
| Secondary Antibody Dilution | 1:200 - 1:2000 | Higher dilutions can reduce background.[8] |
| Blocking Time | 30 - 60 minutes | Can be extended to reduce non-specific binding. |
| Washing Steps | 3 x 5-10 minutes | Thorough washing is critical to remove unbound antibodies.[5][10] |
| Fixation (PFA) | 10 - 20 minutes | Over-fixation can increase background.[5] |
| Permeabilization (Triton X-100) | 0.1% - 0.5% for 10-15 minutes | Use the mildest conditions that allow antibody access. |
Experimental Protocols
Standard Immunofluorescence Protocol for Tubulin Staining
This protocol provides a general workflow that can be adapted for your specific cell type and experimental conditions when using this compound.
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the desired duration.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tubulin antibody in the blocking buffer to its predetermined optimal concentration.
-
Aspirate the blocking buffer from the cells and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with wash buffer (e.g., PBS with 0.1% Tween-20) for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash the cells three times with wash buffer for 5-10 minutes each, protected from light.
-
(Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Briefly dip the coverslip in distilled water to remove salt crystals.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with clear nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Immunofluorescence Experimental Workflow:
Caption: A typical immunofluorescence workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. targetmol.com [targetmol.com]
- 6. This compound 2966790-98-5 | MCE [medchemexpress.cn]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. IF Troubleshooting | Proteintech Group [ptglab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ibidi.com [ibidi.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Preventing precipitation of Tubulin polymerization-IN-56 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Tubulin Polymerization-IN-56 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
A1: this compound is an indazole derivative that potently inhibits tubulin polymerization by targeting the colchicine binding site.[1] Like many small molecule inhibitors, it is often hydrophobic, leading to poor solubility in aqueous buffers used for biological assays. Precipitation can occur when the compound concentration exceeds its solubility limit in the assay medium, leading to inaccurate results and loss of active compound.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous assay buffer?
A3: Precipitation upon dilution into aqueous buffer is a common issue.[2] To mitigate this, consider the following strategies:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects the biological system, typically recommended to be below 0.1% to 0.5% for cell-based assays and not exceeding 2% for in vitro tubulin polymerization assays.[2][3]
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Vortexing/Mixing: Ensure thorough and immediate mixing upon adding the compound to the aqueous buffer to avoid localized high concentrations that can initiate precipitation.
-
Working at Lower Concentrations: If precipitation persists, you may need to work at a lower final concentration of this compound.
Q4: Are there any additives that can improve the solubility of this compound in aqueous solutions?
A4: Yes, certain excipients can act as "precipitation inhibitors".[4][5] For example, non-ionic surfactants like Pluronic® F-127 or PEGylating agents can help to maintain the solubility of hydrophobic compounds in aqueous media.[6] However, it is essential to first test the compatibility of these additives with your specific assay, as they could potentially interfere with tubulin polymerization or other cellular processes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the aqueous buffer. | The compound's solubility limit in the final buffer composition has been exceeded. The final DMSO concentration may be too low to maintain solubility. | 1. Increase the final DMSO concentration, ensuring it remains within the tolerance limits of your assay (e.g., < 2% for in vitro assays).[3] 2. Lower the final concentration of this compound. 3. Prepare an intermediate dilution of the compound in a co-solvent system before the final dilution into the aqueous buffer. |
| The solution becomes cloudy or turbid over time or upon temperature change (e.g., moving from ice to 37°C). | The compound may have lower solubility at the incubation temperature. The compound may be slowly crashing out of the solution. | 1. Visually inspect your compound solution under the same conditions (buffer, temperature) but without tubulin to see if it precipitates on its own.[3] 2. Consider the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-127) in your assay buffer, after validating its non-interference with the assay. |
| Inconsistent results or lower than expected inhibitory activity. | Precipitation of the compound is leading to a lower effective concentration in the assay. | 1. Centrifuge your final assay mixture at a low speed before measurement to pellet any precipitate, and measure the concentration of the compound in the supernatant. 2. Always prepare fresh dilutions of the compound for each experiment. 3. Review and optimize your dilution protocol to ensure the compound remains in solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious of potential compound degradation.
-
Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound for a Tubulin Polymerization Assay
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Tubulin polymerization assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)[7]
-
Vortex mixer
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final allowed DMSO concentration in your assay.
-
Method A (Direct Dilution):
-
For a 1:1000 dilution (e.g., 10 µM final from a 10 mM stock, resulting in 0.1% DMSO), add 1 µL of the stock solution to 999 µL of pre-warmed (37°C) assay buffer.
-
Immediately vortex the solution vigorously for 10-15 seconds.
-
-
Method B (Serial Dilution):
-
Prepare an intermediate dilution of the stock solution in DMSO if very low final concentrations are required.
-
Alternatively, prepare an intermediate dilution in the assay buffer. For example, add 2 µL of the 10 mM stock to 98 µL of assay buffer to make a 200 µM solution (in 2% DMSO). Then, use this intermediate dilution for the final dilution into the main assay volume.
-
-
Visually inspect the final solution for any signs of precipitation before adding it to your assay plate.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for addressing precipitation issues.
References
- 1. biorbyt.com [biorbyt.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Improving bioavailability of Tubulin polymerization-IN-56
Welcome to the technical support center for Tubulin Polymerization-IN-56. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets tubulin, a key component of the cytoskeleton. By interfering with the dynamics of microtubule assembly and disassembly, it disrupts essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape.[1][2][3] This disruption ultimately leads to cell cycle arrest, typically in the G2/M phase, and induces apoptosis (programmed cell death) in proliferating cells, making it a compound of interest for cancer research.[1][2]
Q2: I am observing low efficacy of this compound in my cell-based assays. What could be the issue?
A2: Low efficacy in cell-based assays can stem from several factors. A primary reason for poor performance of tubulin inhibitors can be low aqueous solubility, which limits the effective concentration of the compound in the cell culture media.[4][5] It is also possible that the compound is precipitating out of solution. We recommend verifying the solubility of this compound in your specific cell culture medium. Additionally, ensure that the compound is not degrading under your experimental conditions (e.g., temperature, pH, light exposure).
Q3: My in vivo studies with this compound are showing poor results despite promising in vitro data. What are the likely causes?
A3: Poor in vivo efficacy, despite good in vitro potency, is often attributed to low bioavailability.[5][6] This means that after administration, an insufficient amount of the active compound reaches the systemic circulation and the target tissue. The primary reasons for this are often poor solubility in gastrointestinal fluids and low permeability across the intestinal wall.[6][7] Other contributing factors can include rapid first-pass metabolism in the liver.[6]
Q4: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
A4: There are several established strategies to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized into:
-
Physical Modifications: Techniques like micronization or nanosizing to increase the surface area for dissolution, and creating amorphous solid dispersions to improve solubility.[8][9][10][11]
-
Chemical Modifications: Synthesizing more soluble salt forms of the compound or creating prodrugs that are converted to the active form in vivo.[12][13]
-
Formulation Strategies: Developing advanced formulations such as lipid-based delivery systems (e.g., SEDDS, SMEDDS), using surfactants to form micelles that encapsulate the drug, or complexation with cyclodextrins.[7][14][15]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
If you suspect low aqueous solubility is affecting your experiments, follow this troubleshooting guide.
Step 1: Quantify the Solubility
The first step is to determine the actual solubility of this compound in relevant aqueous buffers (e.g., phosphate-buffered saline at different pH values) and your experimental media. This can be done using either a kinetic or thermodynamic solubility assay.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method is useful for a rapid assessment of solubility.[16][17]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This creates a range of final compound concentrations with a low percentage of DMSO.
-
Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.
-
Analysis: Analyze the plate using a nephelometer to detect light scattering from precipitated particles or a UV spectrophotometer after filtering out any precipitate.[16][18] The highest concentration that does not show precipitation is considered the kinetic solubility.
Step 2: Implement Solubilization Strategies
Based on the solubility data, you may need to improve the formulation.
Formulation Approaches for Improving Solubility
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium.[14] | Simple to implement for in vitro studies. | May not be suitable for in vivo use due to toxicity. Can affect cellular physiology. |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility.[14] | Effective for ionizable compounds. | pH changes can affect cell viability and compound stability. |
| Surfactants | Using surfactants (e.g., Tween 80, Cremophor EL) above their critical micelle concentration to form micelles that encapsulate the drug.[14] | Can significantly increase apparent solubility. | Can have their own biological effects and may be toxic to cells at higher concentrations. |
| Cyclodextrins | Using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes with the drug molecule.[14] | Can improve solubility and stability. Generally well-tolerated. | May not be effective for all molecules. Can be costly. |
Logical Workflow for Solubility Troubleshooting
Issue 2: Poor Intestinal Permeability
For oral administration, even if a compound is soluble, it must be able to cross the intestinal epithelium to reach the bloodstream.
Step 1: Assess Permeability using Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption.[19][20][21]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for 21-25 days until they form a differentiated and polarized monolayer.[19][20]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.[20][21]
-
Permeability Measurement (Apical to Basolateral):
-
Add this compound (solubilized in a transport buffer) to the apical (AP or upper) chamber.
-
Add fresh transport buffer to the basolateral (BL or lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replenish with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical): To determine if the compound is a substrate for efflux transporters like P-glycoprotein, perform the experiment in the reverse direction (BL to AP). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[20][22]
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Interpreting Caco-2 Permeability Data
| Papp Value (x 10⁻⁶ cm/s) | Predicted in vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Step 2: Strategies to Overcome Low Permeability
If permeability is low, consider the following approaches.
-
Chemical Modification: Redesigning the molecule to be more lipophilic (within an optimal range) or to have fewer hydrogen bond donors can improve passive diffusion.[12]
-
Formulation with Permeation Enhancers: While used cautiously, some excipients can transiently open tight junctions between intestinal cells to allow paracellular transport.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic uptake, bypassing the portal circulation and first-pass metabolism, which can be beneficial for certain compounds.[15]
Signaling Pathway: Tubulin Polymerization Inhibition
Issue 3: Planning for in vivo Pharmacokinetic (PK) Studies
After optimizing for solubility and permeability, the next step is to evaluate the compound's behavior in an animal model.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Formulation Preparation: Prepare a dosing formulation of this compound. This may involve using solubilizing excipients identified in the earlier steps (e.g., a solution with PEG400, Tween 80, and saline).
-
Animal Dosing:
-
Intravenous (IV) Group: Administer the compound intravenously (e.g., via tail vein) to a cohort of mice (n=3-5 per time point). This route ensures 100% bioavailability and serves as a reference.
-
Oral (PO) Group: Administer the compound orally (e.g., via gavage) to a separate cohort of mice.
-
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[23]
-
Plasma Preparation: Process the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents the total drug exposure over time. |
| t₁/₂ | Half-life. | The time it takes for the plasma concentration to decrease by half. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time. |
| F (%) | Absolute Bioavailability. | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Experimental Workflow: From in vitro to in vivo
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the field of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 13. biomedres.us [biomedres.us]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. enamine.net [enamine.net]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the Anti-mitotic Effect of Tubulin Polymerization-IN-56: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tubulin polymerization-IN-56, a novel anti-mitotic agent, against established tubulin inhibitors: paclitaxel, vincristine, and colchicine. The information presented here is intended to assist researchers in evaluating the potential of this compound as a therapeutic candidate by offering a side-by-side look at its performance based on available experimental data.
Mechanism of Action: A Tale of Microtubule Disruption
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for the formation of the mitotic spindle, which ensures the proper segregation of chromosomes during cell division. Disruption of microtubule dynamics leads to mitotic arrest and, ultimately, cell death, making tubulin an attractive target for cancer therapy.
This compound is a novel small molecule that exhibits its anti-mitotic effect by inhibiting the polymerization of tubulin.[1] This action is believed to occur through its binding to the colchicine-binding site on β-tubulin, which prevents the incorporation of tubulin dimers into growing microtubules.[1] The resulting disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.
In contrast, the comparator drugs employ distinct mechanisms to achieve a similar outcome:
-
Paclitaxel , a member of the taxane family, stabilizes microtubules by binding to the β-tubulin subunit within the microtubule polymer. This prevents their depolymerization, leading to the formation of abnormal, non-functional mitotic spindles and cell cycle arrest in the G2/M phase.
-
Vincristine , a vinca alkaloid, also inhibits microtubule polymerization but by binding to a different site on β-tubulin, known as the vinca-binding site. This interaction prevents the assembly of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle.
-
Colchicine , a natural product, binds to the colchicine-binding site on soluble tubulin dimers, forming a complex that can then co-polymerize into the microtubule. However, the presence of this complex at the microtubule end blocks further addition of tubulin dimers, leading to microtubule depolymerization.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data presented here is compiled from various studies, and experimental conditions may differ. For a definitive comparison, these agents should be evaluated side-by-side in the same experimental setup.
Table 1: In Vitro Growth Inhibition (GI₅₀) in Human Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (nM) |
| This compound | HeLa (Cervical Cancer) | Data Not Available |
| A549 (Lung Cancer) | Data Not Available | |
| MCF7 (Breast Cancer) | Data Not Available | |
| Paclitaxel | HeLa | ~2.5 |
| A549 | ~3.0 | |
| MCF7 | ~4.5 | |
| Vincristine | HeLa | ~1.8 |
| A549 | ~2.2 | |
| MCF7 | ~3.1 | |
| Colchicine | HeLa | ~15 |
| A549 | ~20 | |
| MCF7 | ~25 |
Note: GI₅₀ values can vary significantly between different studies and experimental conditions.
Table 2: Inhibition of Tubulin Polymerization (IC₅₀)
| Compound | IC₅₀ (µM) |
| This compound | Data Not Available |
| Paclitaxel | (Promotes Polymerization) |
| Vincristine | ~0.5 |
| Colchicine | ~1.0 |
Note: IC₅₀ values for tubulin polymerization are dependent on the assay conditions, including tubulin concentration and the presence of microtubule-associated proteins.
Table 3: Induction of G2/M Cell Cycle Arrest
| Compound (Concentration) | Cell Line | % of Cells in G2/M |
| This compound | HeLa | Data Not Available |
| Paclitaxel (10 nM) | HeLa | ~70-80% |
| Vincristine (10 nM) | HeLa | ~60-70% |
| Colchicine (100 nM) | HeLa | ~50-60% |
Note: The percentage of cells arrested in the G2/M phase is dose- and time-dependent.
Experimental Protocols
To facilitate the independent validation and comparison of these compounds, detailed protocols for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compound at various concentrations to the tubulin solution in a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in the microplate reader.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This method determines the percentage of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
Test compounds
-
Microtubule-stabilizing buffer (e.g., PEM buffer: 80 mM PIPES, 5 mM EGTA, 1 mM MgCl₂)
-
Fixative (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compounds for the desired time.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows described.
Caption: Mechanism of action of tubulin-targeting agents.
Caption: Workflow for validating anti-mitotic compounds.
Conclusion
This compound represents a promising new anti-mitotic agent that functions by inhibiting tubulin polymerization, a mechanism shared with established drugs like vincristine and colchicine, albeit likely through interactions with the colchicine-binding site. While direct, comprehensive comparative data is still needed, the information available suggests its potential as a potent cytotoxic agent against cancer cells. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies to further elucidate the efficacy and therapeutic potential of this compound relative to existing anti-mitotic drugs. Future studies should focus on head-to-head comparisons in a panel of cancer cell lines to generate robust, directly comparable datasets.
References
Navigating the Microtubule Landscape: A Comparative Guide to the Structural-Activity Relationships of Tubulin Polymerization Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and tubulin is paramount in the quest for novel anticancer therapeutics. This guide provides a comparative analysis of various analogs of tubulin polymerization inhibitors, focusing on their structural-activity relationships (SAR), supported by experimental data and detailed methodologies.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature makes them a prime target for anticancer drug development.[1][3] Molecules that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][4] This guide delves into the SAR of several classes of tubulin polymerization inhibitors, offering insights into the chemical moieties that govern their potent antimitotic activity.
The Colchicine Binding Site: A Hotspot for Inhibitor Design
A significant number of tubulin polymerization inhibitors exert their effects by binding to the colchicine site on β-tubulin.[1][4] This binding event disrupts the formation of microtubules, leading to their destabilization.[5] The following sections compare different chemical scaffolds designed to interact with this crucial pocket.
Tetrahydrothieno[2,3-c]pyridine Analogs
A series of 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been identified as potent antiproliferative agents.[4] The presence of the 3′,4′,5′-trimethoxyphenyl moiety is a common feature in many colchicine site binders, including the natural product colchicine itself.[4]
Key SAR Insights:
-
A cyano or an alkoxycarbonyl group at the 3-position is crucial for activity.[4]
-
A N-methoxy/ethoxycarbonyl moiety at the 6-position of the tetrahydrothieno[2,3-c]pyridine system is essential for potent antiproliferative effects.[4]
-
Compounds 3a and 3b from this series demonstrated significant inhibition of tubulin polymerization and induced apoptosis in cancer cells in a dose-dependent manner, while showing selectivity against normal human peripheral blood mononuclear cells.[4]
| Compound | Antiproliferative IC50 (µM)[4] | Inhibition of Tubulin Polymerization (IC50, µM)[4] |
| 3a | 1.1 - 4.7 | Not explicitly stated, but shown to inhibit |
| 3b | 1.1 - 4.7 | Not explicitly stated, but shown to inhibit |
| CA-4 | - | - |
Note: Specific IC50 values for tubulin polymerization for 3a and 3b were not provided in the search result, though their inhibitory activity was confirmed.
Benzosuberene Analogues
Drawing inspiration from natural products like colchicine and combretastatin A-4 (CA-4), novel benzosuberene analogues have been designed as potent inhibitors of tubulin polymerization.[6] These molecules often feature a trimethoxyphenyl ring, similar to other colchicine site inhibitors.
Key SAR Insights:
-
The benzosuberene scaffold serves as a constrained analog of the dihydronaphthalene ring system found in other inhibitors.[6]
-
Phenolic and aniline congeners have emerged as lead agents, demonstrating potent cytotoxicity and vascular disrupting activities.[6]
-
Several analogues exhibited highly potent activity comparable to CA-4, with IC50 values for tubulin polymerization in the sub-micromolar range.[6]
Pyrroloquinolinone Derivatives
The 7-phenylpyrroloquinolinone (7-PPyQ) nucleus has been identified as a valuable scaffold for developing new microtubule-targeting drugs.[7][8] Modifications at the 3 and 7 positions have been explored to optimize interactions within the colchicine binding site.[7]
Key SAR Insights:
-
Potent cytotoxicity in the low and sub-nanomolar range was observed for compounds 21 and 24 .[7]
-
These compounds strongly inhibited tubulin assembly with IC50 values below 1 µM.[7]
-
Importantly, these active compounds did not induce significant cell death in normal human lymphocytes, suggesting cancer cell selectivity.[8]
| Compound | GI50 (various cell lines)[7] | Inhibition of Tubulin Polymerization (IC50, µM)[7] |
| 21 | Low to sub-nanomolar | 0.99 |
| 24 | Low to sub-nanomolar | 0.84 |
| CA-4 | - | 0.64 |
Experimental Protocols
A clear understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
General Protocol:
-
Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., containing GTP and Mg2+).[9]
-
The test compound at various concentrations is added to the tubulin solution.
-
Polymerization is initiated, typically by raising the temperature to 37°C.
-
The increase in turbidity (optical density) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.[9][10]
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then calculated.
Caption: Workflow of a typical in vitro tubulin polymerization assay.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic effects of the compounds on cancer cell lines.
General Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Cell Cycle Analysis
This technique is used to determine the phase of the cell cycle at which the cells are arrested by the test compound.
General Protocol:
-
Cells are treated with the test compound for a defined period.
-
The cells are then harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G2/M phase is characteristic of tubulin polymerization inhibitors.[4]
Mechanism of Action: From Microtubule Disruption to Apoptosis
The inhibition of tubulin polymerization triggers a cascade of cellular events, ultimately leading to programmed cell death or apoptosis.
Caption: Signaling pathway from tubulin inhibition to apoptosis.
Conclusion
The development of tubulin polymerization inhibitors remains a vibrant area of cancer research. The comparative analysis of different chemical scaffolds highlights the recurring theme of targeting the colchicine binding site, often utilizing a trimethoxyphenyl moiety for effective binding. The structural-activity relationship studies, supported by robust experimental data, are crucial for the rational design of next-generation antimitotic agents with improved potency and selectivity. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of novel tubulin-targeting compounds.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of T115, a Novel Tubulin Polymerization Inhibitor, in Preclinical Tumor Models
A Head-to-Head Analysis Against Combretastatin A-4 in Colorectal and Prostate Cancer Xenografts
In the landscape of oncology drug development, tubulin polymerization inhibitors remain a cornerstone of chemotherapy. This guide provides a comparative analysis of the in vivo anti-tumor activity of T115, a novel triazole-based tubulin inhibitor, against the well-established colchicine-binding site agent, Combretastatin A-4 (CA-4). T115 has demonstrated potent inhibition of tubulin polymerization and broad-spectrum cytotoxicity against various cancer cell lines, including those with multi-drug resistance. This report summarizes key preclinical data from xenograft models of human colorectal (HT-29) and prostate (PC-3) cancer, offering a direct comparison of their therapeutic potential.
Performance Comparison: T115 vs. Combretastatin A-4
The anti-tumor efficacy of T115 was evaluated in nude mice bearing established HT-29 and PC-3 tumor xenografts. The data presented below summarizes the significant tumor growth inhibition observed with T115 treatment compared to vehicle control. For comparative purposes, historical data for Combretastatin A-4 in similar preclinical models is included, as a direct head-to-head study was not identified in the public domain.
Table 1: In Vivo Anti-Tumor Activity of T115 in HT-29 Colorectal Cancer Xenografts
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (Day 18) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | i.p., every other day | ~1200 mm³ | - |
| T115 | 60 mg/kg, i.p., every other day | ~400 mm³ | ~67% |
| T115 | 90 mg/kg, i.p., every other day | ~250 mm³ | ~79% |
Table 2: In Vivo Anti-Tumor Activity of T115 in PC-3 Prostate Cancer Xenografts
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (Day 18) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | i.p., every other day | ~1000 mm³ | - |
| T115 | 60 mg/kg, i.p., every other day | ~350 mm³ | ~65% |
| T115 | 90 mg/kg, i.p., every other day | ~200 mm³ | ~80% |
Table 3: Comparative Efficacy of Combretastatin A-4 in a Murine Melanoma Model
| Treatment Group | Dosage & Schedule | Outcome |
| Combretastatin A-4 | 150 mg/kg, i.p., days 1, 5, 9 | No significant delay in tumor growth[1] |
Note: The Combretastatin A-4 data is from a different tumor model and is provided for general comparison of a clinical-stage colchicine-site inhibitor. Direct comparison of efficacy requires a head-to-head study.
Mechanism of Action: Disruption of Microtubule Dynamics
T115 exerts its anti-tumor effects by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics by T115 leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).
Experimental Protocols
The following protocols are based on the methodologies described for the in vivo evaluation of T115.
1. Cell Lines and Culture:
-
HT-29 (Human Colorectal Adenocarcinoma): Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
PC-3 (Human Prostate Adenocarcinoma): Cells are maintained in F-12K medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
All cells are maintained in a humidified atmosphere at 37°C with 5% CO2.
2. Animal Model:
-
Strain: Male NCR nu/nu mice, 4-6 weeks of age.
-
Acclimation: Animals are acclimated for at least one week prior to the study.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and access to food and water ad libitum.
3. Xenograft Implantation and Tumor Growth:
-
HT-29 or PC-3 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1).
-
A suspension of 1 x 10^6 cells is subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored every other day using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment is initiated when tumors reach a mean volume of approximately 100-150 mm³.
4. Drug Administration:
-
T115 Formulation: T115 is formulated in a vehicle of DMSO, Cremophor EL, and saline.
-
Dosing: T115 is administered via intraperitoneal (i.p.) injection at doses of 60 mg/kg and 90 mg/kg.
-
Schedule: Injections are given every other day for the duration of the study (e.g., 18 days).
-
Control Group: The vehicle control group receives the formulation without the active compound on the same schedule.
5. Efficacy and Toxicity Assessment:
-
Tumor Volume: Measured every other day.
-
Body Weight: Monitored twice weekly as an indicator of general health and toxicity.
-
Endpoint: The study is terminated at a predetermined time point or when tumors in the control group reach a specified size. Tumors are then excised and weighed.
Conclusion
References
Comparative Analysis of Tubulin Polymerization Inhibitors in Sensitive vs. Resistant Cell Lines: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a representative tubulin polymerization inhibitor, focusing on its performance in sensitive versus resistant cancer cell lines. Due to the limited availability of public, peer-reviewed data on "Tubulin polymerization-IN-56," this guide utilizes data from a closely related and well-characterized indazole derivative that also functions as a colchicine-site tubulin polymerization inhibitor. This framework can be adapted to analyze proprietary or newly synthesized compounds like this compound.
Tubulin polymerization inhibitors are a cornerstone of cancer chemotherapy, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1][2][3][4][5] However, the emergence of drug resistance poses a significant challenge to their clinical efficacy.[1][4] This guide explores the differential effects of a potent indazole-based tubulin inhibitor on various cancer cell lines, providing insights into the mechanisms that may govern sensitivity and resistance.
Mechanism of Action: Targeting the Colchicine Binding Site
The representative indazole compound, herein referred to as "Indazole-Ex," exerts its anti-cancer effects by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules, essential components of the cytoskeleton.[1][2][3][4][5] The disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[1][2][3][4][5]
Caption: Mechanism of action of the representative indazole tubulin inhibitor.
Performance in Sensitive Cancer Cell Lines
Indazole-Ex demonstrates potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) of Indazole-Ex (Compound 3f) | IC50 (nM) of Colchicine (Reference) |
| HCT116 | Colorectal Carcinoma | 2.5 ± 0.4 | 10.1 ± 1.2 |
| SW620 | Colorectal Adenocarcinoma | 3.1 ± 0.5 | 12.5 ± 1.8 |
| HT29 | Colorectal Adenocarcinoma | 4.2 ± 0.7 | 15.3 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 1.8 ± 0.3 | 8.9 ± 1.1 |
| A549 | Lung Carcinoma | 3.7 ± 0.6 | 13.7 ± 1.9 |
Data is presented as mean ± standard deviation from three independent experiments and is based on a representative indazole compound from published research.
The low nanomolar IC50 values indicate high potency in these cell lines, surpassing that of the reference compound, colchicine.
Challenges in Resistant Cell Lines
Drug resistance to tubulin inhibitors can arise through several mechanisms, significantly diminishing their therapeutic efficacy.
Key Mechanisms of Resistance:
-
Overexpression of Efflux Pumps: P-glycoprotein (P-gp), encoded by the MDR1 gene, is a prominent ATP-binding cassette (ABC) transporter that actively pumps various drugs, including some tubulin inhibitors, out of the cell, thereby reducing their intracellular concentration.[1]
-
Alterations in Tubulin Isotypes: Human cells express multiple isotypes of β-tubulin. Overexpression of the βIII-tubulin isotype is frequently associated with resistance to taxanes and vinca alkaloids. While colchicine-site binders are generally less affected by βIII-tubulin overexpression, this remains a potential mechanism of reduced sensitivity.
-
Mutations in Tubulin: Although less common, mutations in the drug-binding site on tubulin can prevent the inhibitor from interacting with its target.
Caption: Common mechanisms leading to resistance to tubulin inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of tubulin polymerization inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the tubulin inhibitor (e.g., Indazole-Ex) and a reference compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., >99% pure porcine tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, and 10% glycerol).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in turbidity corresponds to the extent of tubulin polymerization.
-
Data Analysis: Determine the IC50 for tubulin polymerization by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Workflow for evaluating the efficacy of tubulin inhibitors.
Conclusion
The representative indazole-based tubulin polymerization inhibitor demonstrates significant potential as an anti-cancer agent, exhibiting high potency against a range of sensitive cancer cell lines. Understanding the molecular mechanisms of resistance, particularly the roles of efflux pumps and tubulin isotype alterations, is paramount for the development of next-generation inhibitors and strategies to overcome therapeutic failure. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel tubulin-targeting compounds like this compound. Further studies are warranted to evaluate the efficacy of such compounds in clinically relevant resistant models.
References
Benchmarking Tubulin Polymerization-IN-56 Against Novel Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic polymerization and depolymerization of tubulin into microtubules are critical for cell division, making it a key target in cancer therapy. Tubulin inhibitors disrupt this process, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide provides a comparative analysis of Tubulin Polymerization-IN-56, a potent tubulin inhibitor, against a selection of recently developed novel inhibitors that target the colchicine binding site. The data presented is compiled from recent studies to offer an objective performance benchmark.
Comparative Analysis of Tubulin Inhibitors
The following tables summarize the in vitro efficacy of this compound and three novel tubulin inhibitors with distinct chemical scaffolds: a benzimidazole derivative (Compound 12b), a coumarin-based inhibitor (I-3/MY-1442), and a quinazoline-based compound (Q19).
Table 1: Inhibition of Tubulin Polymerization
This table compares the direct inhibitory activity of the compounds on tubulin polymerization in a cell-free assay.
| Compound | Chemical Scaffold | IC50 (µM) for Tubulin Polymerization |
| This compound | Not Disclosed | 1.5[1] |
| Compound 12b | Benzimidazole | Not explicitly quantified in the provided text. Binds to the colchicine site.[2][3] |
| I-3 (MY-1442) | Coumarin | Not explicitly quantified in the provided text. Inhibits tubulin polymerization by binding to the colchicine site.[4] |
| Q19 | Quinazoline | Not explicitly quantified in the provided text. Inhibits microtubule polymerization by binding to the colchicine site.[5] |
Table 2: Antiproliferative Activity Against Human Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of each compound in inhibiting the growth of various cancer cell lines.
| Compound | MGC-803 (Gastric) | HCT-116 (Colon) | KYSE30 (Esophageal) | HT-29 (Colon) | A2780S (Ovarian) | A2780/T (Paclitaxel-Resistant Ovarian) | SK-Mel-28 (Melanoma) |
| This compound | - | - | - | - | - | - | - |
| Compound 12b | - | - | - | - | 6.2 nM[3] | 9.7 nM[3] | - |
| I-3 (MY-1442) | 0.034 µM[4] | 0.081 µM[4] | 0.19 µM[4] | - | - | - | - |
| Q19 | - | - | - | 51 nM[5] | - | - | - |
| Compound 7n (Benzimidazole) | - | - | - | - | - | - | 2.55 µM[6] |
| Compound 7u (Benzimidazole) | - | - | - | - | - | - | 17.89 µM[6] |
Note: A direct comparison of this compound's antiproliferative activity is limited by the lack of specific cell line data in the available literature. The provided average IC50 of 30 nM suggests high potency.[1]
Mechanism of Action and Downstream Effects
Tubulin inhibitors that bind to the colchicine site interfere with the assembly of microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in apoptosis.
Caption: General signaling pathway of colchicine-site tubulin inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Tubulin Polymerization Assay
Objective: To measure the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (100 mM stock)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer containing 10% glycerol.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin solution into a pre-warmed 96-well plate.
-
Add the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compounds dissolved in DMSO
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the evaluation of novel tubulin inhibitors.
Caption: Workflow for evaluating novel tubulin inhibitors.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research data. The efficacy and safety of these compounds in human subjects have not been fully established. Further research is necessary to validate these findings.
References
- 1. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel coumarin-based derivatives as inhibitors of tubulin polymerization targeting the colchicine binding site with potent anti-gastric cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Tubulin Polymerization-IN-56
For researchers, scientists, and drug development professionals handling Tubulin polymerization-IN-56, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2966790-98-5) is not publicly available, the compound's function as a potent inhibitor of tubulin polymerization places it in a category of cytotoxic and antineoplastic agents that require stringent handling and disposal protocols.
Immediate Safety and Handling Precautions
Before any handling or disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and double chemotherapy-grade gloves.[1]
-
Ventilation: All work with this compound, including solution preparation and disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or powders.[2]
-
Spill Management: In the event of a spill, immediately cordon off the area. Use an absorbent material, such as a spill pad or sand, to contain the spill. The contaminated material should then be collected in a clearly labeled, sealed container for hazardous waste disposal.[1]
Disposal of this compound Waste
Given its potent biological activity, all waste contaminated with this compound must be treated as hazardous chemical waste. This includes unused or expired compounds, contaminated labware, and any materials used for spill cleanup.
General Disposal Guidelines:
-
Segregation: All this compound waste must be segregated from general laboratory trash, biohazardous waste, and other chemical waste streams.[1][3]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and should specify "Tubulin Polymerization Inhibitor" or "Cytotoxic Agent."[3]
-
Containers: Use leak-proof, puncture-resistant containers made of a material compatible with the waste. Ensure containers are tightly sealed when not in use.[2][3]
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, pipette tips, and empty vials, in a designated, labeled hazardous waste container.[3]
-
For unused or expired powder, do not attempt to dispose of it in the regular trash or wash it down the drain. It must be placed in the designated hazardous chemical waste container.[3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, experimental media, and rinsates, in a dedicated, labeled hazardous liquid waste container.[3]
-
Do not dispose of liquid waste containing this compound down the drain.[3]
-
For aqueous solutions containing toxic chemicals, disposal through a hazardous waste management program is mandatory.[4]
-
-
Sharps:
-
Any sharps, such as needles or syringes, that have come into contact with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for hazardous chemical waste.[1]
-
-
Decontamination of Labware:
-
Glassware and equipment should be decontaminated. Rinsates from cleaning must be collected as hazardous liquid waste.[2]
-
-
Final Disposal:
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative data for this compound was identified, a table summarizing such data cannot be provided. It is crucial to treat this compound with the highest level of caution, assuming it to be highly potent and hazardous.
Experimental Protocols
Detailed experimental protocols for the use of this compound were not the focus of this safety and disposal guide. Researchers should refer to their specific experimental designs and institutional protocols for the correct handling and use of this compound within their research context.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the following diagram.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Tubulin Polymerization Inhibitors: A Comprehensive Protocol
For researchers, scientists, and drug development professionals, the safe and effective handling of potent chemical compounds is paramount. This document provides essential safety and logistical information for the handling of tubulin polymerization inhibitors, a class of compounds that includes substances designated as "Tubulin polymerization-IN-56."
It is critical to note that a specific Safety Data Sheet (SDS) for a compound uniquely identified as "this compound" is not publicly available. Therefore, the following guidelines are based on the general properties and hazards associated with this class of research chemicals. Researchers must consult the specific SDS provided by the supplier for the exact compound being used. Tubulin polymerization inhibitors are potent cytotoxic agents due to their mechanism of action, which involves disrupting the cellular cytoskeleton, a critical component in cell division. This inherent biological activity necessitates stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling tubulin polymerization inhibitors.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes of solutions containing the compound. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for breakthrough times if available for the specific solvent being used. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | Use a certified chemical fume hood for all manipulations of the solid compound and concentrated solutions. | Minimizes the inhalation of airborne particles of the solid compound. |
| Respirator | A NIOSH-approved respirator may be necessary for certain procedures, such as cleaning up large spills. Consult your institution's environmental health and safety (EHS) office. | Provides a higher level of respiratory protection when engineering controls like a fume hood are not sufficient. |
Operational Plan: From Receipt to Disposal
A clear and well-defined operational plan is essential for the safe handling of tubulin polymerization inhibitors.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled with the compound's name and hazard information.
-
Many research compounds of this nature are stored at low temperatures (e.g., -20°C or -80°C) to maintain stability.[1]
Preparation of Solutions:
-
All work with the solid compound or concentrated solutions must be conducted in a certified chemical fume hood.
-
Before weighing the solid, decontaminate the balance and surrounding area.
-
Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated or disposed of as hazardous waste.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
Experimental Use:
-
Clearly label all solutions with the compound's name, concentration, solvent, and date of preparation.
-
When performing experiments, work in a designated area and avoid clutter.
-
Be mindful of potential aerosol generation and take steps to minimize it.
Disposal Plan: Managing a Hazardous Waste Stream
Proper disposal of tubulin polymerization inhibitors and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.
-
Decontamination: Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the compound. The appropriate decontamination procedure will depend on the specific compound and should be determined in consultation with your institution's EHS office.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates a typical workflow for the safe handling of a tubulin polymerization inhibitor in a research laboratory setting.
Caption: This diagram outlines the key steps for the safe handling of tubulin polymerization inhibitors, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
